6-Ethylchrysene

描述

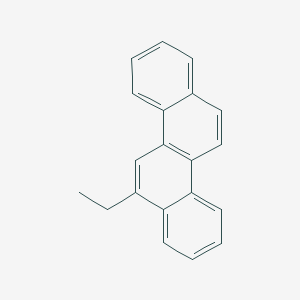

6-Ethylchrysene is a polycyclic aromatic hydrocarbon with the molecular formula C₂₀H₁₆. It is a derivative of chrysene, where an ethyl group is substituted at the sixth position of the chrysene structure. Polycyclic aromatic hydrocarbons are known for their presence in fossil fuels and their potential environmental and health impacts due to their genotoxic properties .

准备方法

Synthetic Routes and Reaction Conditions: 6-Ethylchrysene can be synthesized through various methods. One common method involves the reaction of chrysene with ethylating agents. For instance, direct acetylation of chrysene followed by Wolff-Kishner or Clemmensen reduction results in the formation of this compound . Another method involves the reaction of 5-keto-5,6,6a,7,8,9,10,10a-octahydrochrysene with ethylmagnesium bromide (CH₃CH₂MgBr), followed by dehydration catalyzed by p-toluenesulfonic acid and dehydrogenation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in benzene .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.

化学反应分析

Types of Reactions: 6-Ethylchrysene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic substitution reactions can occur with reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

Oxidation Products: Oxygenated derivatives of this compound, which are more polar and potentially more toxic than the parent compound.

Reduction Products: Reduced forms of this compound, such as dihydro derivatives.

Substitution Products: Halogenated or nitrated derivatives of this compound.

科学研究应用

Chemical Properties and Structure

6-Ethylchrysene is a derivative of chrysene, characterized by an ethyl group at the 6-position. Its molecular formula is , and it is part of a larger class of compounds known for their complex structures and varied biological activities.

Metabolism Studies

Research indicates that 6-EC undergoes metabolic activation in human cells, particularly through cytochrome P450 enzymes. For instance, studies have shown that human hepatic microsomes metabolize 6-EC to form several metabolites, including hydroxymethyl derivatives and diols. These metabolites are crucial for understanding the compound's biological effects and potential toxicity .

Table 1: Major Metabolites of this compound

| Metabolite | Description |

|---|---|

| 6-EC-1,2-diol | Proximate carcinogen |

| Hydroxymethyl derivatives | Formed via P450-mediated metabolism |

| Bay region dihydrodiols | Important for understanding toxicity |

Carcinogenic Potential

The carcinogenicity of 6-EC has been a subject of investigation. While it is considered a weaker carcinogen compared to its methylated counterparts (like 5-methylchrysene), evidence suggests that it can still induce DNA damage in certain experimental models. For example, in studies involving mouse skin assays, various methylchrysenes were tested for their ability to promote carcinogenesis, with 6-EC showing limited but significant activity .

Case Studies in Environmental Science

In environmental contexts, 6-EC has been studied for its persistence and bioaccumulation in ecosystems. Research indicates that PAHs like 6-EC can be found in contaminated soils and sediments, posing risks to human health and wildlife. The compound's presence in tobacco smoke also raises concerns regarding exposure through inhalation .

Table 2: Environmental Impact of this compound

| Study Focus | Findings |

|---|---|

| Bioaccumulation | Detected in aquatic organisms |

| Soil contamination | Persistent in contaminated sites |

| Human exposure | Present in tobacco smoke |

Applications in Pharmaceutical Research

Emerging studies suggest potential applications of 6-EC in pharmaceutical research. Its metabolites may exhibit biological activities that could be harnessed for therapeutic purposes. For instance, investigations into the differentiation of hematopoietic cells have highlighted the role of catechol derivatives related to PAHs like 6-EC, suggesting avenues for drug development targeting erythroid differentiation pathways .

作用机制

The mechanism of action of 6-ethylchrysene involves its interaction with cellular components leading to cytotoxicity and genotoxicity. Upon photoirradiation, this compound generates reactive oxygen species (ROS) that induce lipid peroxidation, DNA damage, and cell death . The molecular targets include cellular lipids, DNA, and proteins, leading to oxidative stress and cellular dysfunction.

相似化合物的比较

6-Ethylchrysene can be compared with other ethyl-substituted chrysenes and methylchrysenes:

Similar Compounds: 5-ethylchrysene, 4-ethylchrysene, 3-ethylchrysene, 2-ethylchrysene, 1-ethylchrysene, 5-methylchrysene, and 4-methylchrysene.

Uniqueness: The position of the ethyl group in this compound influences its reactivity and toxicity.

生物活性

6-Ethylchrysene (6-EC) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activity, particularly in terms of mutagenicity and carcinogenicity. This article reviews the current understanding of the biological activity of 6-EC, focusing on its metabolic pathways, mutagenic effects, and implications for human health.

Chemical Structure and Properties

This compound is a derivative of chrysene, characterized by an ethyl group at the 6-position. Its chemical structure can be represented as follows:

Metabolism of this compound

The metabolism of 6-EC involves several enzymatic pathways that convert it into various metabolites. One significant pathway is mediated by cytochrome P450 enzymes, which facilitate the oxidation of 6-EC to form reactive metabolites capable of interacting with cellular macromolecules, including DNA.

Key Metabolites

- 6-EC-tetraol : Identified as a major metabolite in human HepG2 cells, this compound results from further oxidation processes and may contribute to the biological effects observed with 6-EC exposure .

- Dealkylation Products : Research indicates that 6-EC may undergo dealkylation to yield chrysene and other lower molecular weight PAHs .

Mutagenicity and Carcinogenicity

The mutagenic potential of 6-EC has been assessed using various biological assays. In studies involving Salmonella typhimurium strains (e.g., TA100), 6-EC demonstrated mutagenic activity, indicating its capability to induce genetic mutations .

Comparative Analysis with Other PAHs

| Compound | Mutagenicity Level | Carcinogenicity Level |

|---|---|---|

| This compound | Moderate | Weak |

| 5-Methylchrysene | High | Strong |

| Benzo(a)pyrene | Very High | Strong |

This table illustrates that while 6-EC is considered a weak carcinogen, it is less potent than other well-studied PAHs such as benzo(a)pyrene and 5-methylchrysene.

Case Studies and Research Findings

- In Vitro Studies : In HepG2 cells, exposure to 6-EC resulted in increased levels of DNA adducts, suggesting that the compound can form covalent bonds with DNA, leading to potential mutagenic outcomes .

- Animal Studies : Research involving mouse skin models indicated that while 6-EC exhibited some tumor-promoting activity, its overall carcinogenic potential was significantly lower compared to other PAHs like benzo(a)pyrene .

- Human Health Implications : The presence of 6-EC in tobacco smoke raises concerns regarding its role as a potential risk factor for lung cancer among smokers. Epidemiological studies have suggested a correlation between exposure to PAHs and increased cancer risk, although specific data on 6-EC remains limited .

属性

IUPAC Name |

6-ethylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-2-14-13-20-17-9-4-3-7-15(17)11-12-19(20)18-10-6-5-8-16(14)18/h3-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSYTTGSPQNXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181767 | |

| Record name | 6-Ethylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2732-58-3 | |

| Record name | 6-Ethylchrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2732-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002732583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethylchrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-ethylchrysene interact with the human body and what are the potential downstream effects?

A1: Research indicates that this compound undergoes metabolic activation in human liver cells (HepG2) through enzymatic processes involving P450 and AKR enzymes []. This activation leads to the formation of reactive metabolites, primarily this compound-tetraol isomers via the diol-epoxide pathway []. Additionally, the ortho-quinone pathway contributes to the formation of O-monomethyl-O-monosulfonated-6-ethylchrysene-catechol, its monohydroxy products, and N-acetyl-l-cysteine (NAC)-6-ethylchrysene-ortho-quinone []. These metabolites highlight potential detoxification mechanisms but also raise concerns about the potential for DNA damage and toxicity, as some of these metabolites are known to be reactive and capable of binding to DNA. Further research is needed to fully elucidate the long-term health effects of this compound exposure.

Q2: What is the environmental fate of this compound and its potential impact on marine organisms?

A2: Studies show that this compound, when part of oil-suspended particulate matter aggregates (OSAs), can be bioaccumulated by marine organisms like the clam Mactra veneriformis []. This bioaccumulation follows a bell-shaped pattern, peaking at around 30 days of exposure []. Interestingly, the accumulation levels are influenced by the activity of specific marine bacteria like Gammaproteobacteria, which play a role in hydrocarbon degradation []. This finding suggests a complex interplay between environmental pollutants, marine organisms, and the microbial community in oil spill scenarios. It underscores the importance of understanding these interactions for effective bioremediation strategies and ecological risk assessment.

Q3: How does the structure of this compound influence its ability to induce lipid peroxidation upon exposure to UVA light?

A3: Research has demonstrated that the position of the ethyl group on the chrysene ring significantly influences the compound's ability to induce lipid peroxidation when exposed to UVA light []. Specifically, this compound exhibits lower lipid peroxidation potential compared to chrysene and other ethylchrysene isomers with the ethyl group at positions 1, 2, 3, 4, or 5 []. This suggests that the C6 position of the ethyl group hinders the photochemical reactions responsible for generating reactive oxygen species that lead to lipid peroxidation. This structure-activity relationship provides valuable insights into the phototoxicity mechanisms of PAHs and can inform risk assessment of environmental pollutants.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。